molecular formula C18H21F3N4O3 B2566278 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one CAS No. 2380172-03-0

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one

Cat. No.: B2566278
CAS No.: 2380172-03-0
M. Wt: 398.386
InChI Key: GBIROHBUJQOBPG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-2-aminobenzene, under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxazole intermediate.

    Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

    Final Assembly: The final step involves the coupling of the oxazole-piperidine intermediate with the pyrimidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Oxazoline derivatives from the reduction of the oxazole ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of oxazole, piperidine, and pyrimidine derivatives with biological targets. Its trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity. The trifluoromethyl group on the pyrimidine ring can improve the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-piperidin-1-yl)propan-1-one: Lacks the trifluoromethyl-pyrimidine group.

    1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one: Similar structure but different connectivity of functional groups.

Uniqueness

The presence of the trifluoromethyl-pyrimidine group in 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one distinguishes it from other similar compounds. This group can significantly enhance the compound’s biological activity and stability, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-11-14(12(2)28-24-11)3-4-16(26)25-9-6-13(7-10-25)27-17-22-8-5-15(23-17)18(19,20)21/h5,8,13H,3-4,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIROHBUJQOBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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